molecular formula C21H22N4O B4774274 (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4774274
M. Wt: 346.4 g/mol
InChI Key: SRLCGFOIZGHEGA-UHFFFAOYSA-N
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Description

The compound (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic molecule that features a pyrazolo[3,4-b]pyridine core fused with an indole moiety

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and indole-based molecules . Examples include:

Uniqueness

The uniqueness of (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its dual structural features, combining the properties of both pyrazolo[3,4-b]pyridine and indole moieties. This duality enhances its potential for diverse biological activities and makes it a valuable compound for further research .

Properties

IUPAC Name

(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-10-25-20-17(13-22-25)16(12-18(23-20)14-7-8-14)21(26)24-11-9-15-5-3-4-6-19(15)24/h3-6,12-14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCGFOIZGHEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
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Reactant of Route 2
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

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